![molecular formula C9H15N B176354 N-(prop-2-yn-1-yl)cyclohexanamine CAS No. 18292-76-7](/img/structure/B176354.png)
N-(prop-2-yn-1-yl)cyclohexanamine
Overview
Description
Scientific Research Applications
Neuroprotective Potential in Parkinson's Disease
A novel small molecule related to N-(prop-2-yn-1-yl)cyclohexanamine showed potential in supporting the survival of cultured dopamine neurons. This compound might restore dopaminergic innervation in the brain, which is particularly relevant for Parkinson's disease treatment (Ardashov et al., 2019).
Conformation and Configuration Studies
The conformations and relative configurations of amines, including derivatives of this compound, were analyzed using NMR techniques. This research aids in understanding the structural aspects of these compounds (Montalvo-González et al., 2010).
Development of Neuropeptide Y Y1 Receptor Antagonists
Cyclohexanamine derivatives were synthesized as potential antagonists for the human neuropeptide Y Y1 receptor, indicating their application in neurological research (Cho et al., 2009).
Anticonvulsant Activity
Some derivatives of this compound were synthesized and tested for anticonvulsant activities. The results showed that these compounds could have potential applications in treating epilepsy (Rajak et al., 2013).
Cyclocondensation Reactions
Research into the cyclocondensation of this compound with other chemicals revealed the formation of new heterocyclic compounds, which is significant for chemical synthesis and drug development (Novikov et al., 2011).
Analytical Characterization
Various N-alkyl-arylcyclohexylamines, including derivatives of this compound, were synthesized and analytically characterized. This research aids in the identification of new psychoactive substances (Wallach et al., 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
It has been suggested that both the starting material and the product act as photosensitizers . This implies that the compound may interact with its targets through energy transfer and a single electron transfer pathway .
Biochemical Pathways
The generation of reactive oxygen species such as singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) through energy transfer and a single electron transfer pathway suggests that the compound may influence oxidative stress-related pathways .
Result of Action
The generation of reactive oxygen species suggests potential oxidative stress-related effects .
properties
IUPAC Name |
N-prop-2-ynylcyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-8-10-9-6-4-3-5-7-9/h1,9-10H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZCAXWOOIGGAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365333 | |
Record name | N-(prop-2-yn-1-yl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18292-76-7 | |
Record name | N-(prop-2-yn-1-yl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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